Product packaging for Ethyl 2-ethylpyrrolidine-2-carboxylate(Cat. No.:CAS No. 1549422-58-3)

Ethyl 2-ethylpyrrolidine-2-carboxylate

Cat. No.: B3017754
CAS No.: 1549422-58-3
M. Wt: 171.24
InChI Key: RLLHZFFYWQCWAP-UHFFFAOYSA-N
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Description

Ethyl 2-ethylpyrrolidine-2-carboxylate ( 1549422-58-3) is a synthetic pyrrolidine derivative of interest in organic and medicinal chemistry research . This compound features a pyrrolidine ring, a common motif in pharmaceuticals and agrochemicals, substituted at the 2-position with both an ethyl ester and an ethyl group . The molecular formula is C9H17NO2 and it has a molecular weight of 171.24 g/mol . Pyrrolidine scaffolds, like the one in this compound, are frequently explored as building blocks for the synthesis of more complex molecules . Researchers value such structures for developing novel compounds, including potential ligands for biological targets . For example, related pyrrolidine-2-carboxylate analogs are investigated in neuroscientific research for their activity on ionotropic glutamate receptors (iGluRs) . This reagent is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B3017754 Ethyl 2-ethylpyrrolidine-2-carboxylate CAS No. 1549422-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-9(6-5-7-10-9)8(11)12-4-2/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLHZFFYWQCWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549422-58-3
Record name ethyl 2-ethylpyrrolidine-2-carboxylate
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Synthetic Methodologies and Route Design for Ethyl 2 Ethylpyrrolidine 2 Carboxylate

Strategies for Constructing the 2,2-Disubstituted Pyrrolidine (B122466) Core

The formation of the sterically hindered quaternary carbon center at the C2 position of the pyrrolidine ring is the principal challenge in synthesizing Ethyl 2-ethylpyrrolidine-2-carboxylate. Various strategies have been developed to address this, including stereoselective methods, cyclization reactions, and post-synthesis modification of the pyrrolidine ring.

Enantioselective and Diastereoselective Approaches

Achieving high levels of stereocontrol is crucial for producing specific isomers of substituted pyrrolidines. Enantioselective and diastereoselective methods are employed to create the desired stereochemistry during the formation of the pyrrolidine core.

One notable strategy involves a sequential asymmetric allylic alkylation and ring contraction process to generate enantioenriched 2,2-disubstituted pyrrolidines. nih.govresearchgate.net This method first establishes a stereogenic quaternary center through an asymmetric allylic alkylation of a benzyloxy imide. The resulting product is then reduced to a chiral hydroxamic acid, which undergoes a thermal "Spino" ring contraction to stereospecifically yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.govresearchgate.net

Another powerful technique is the 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles. acs.org The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group on a 1-azadiene, can effectively control the facial selectivity of the reaction. acs.org This approach allows for the highly diastereoselective synthesis of densely substituted pyrrolidines with up to four stereogenic centers, where the configuration of the sulfinyl group dictates the absolute configuration of the final product. acs.org

Biocatalysis also offers a route to enantiopure pyrrolidines. Transaminases can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This enzyme-triggered process involves the stereoselective amination of the ketone, followed by a spontaneous intramolecular cyclization to form the chiral pyrrolidine. acs.org This method provides access to both enantiomers with high enantiomeric excess by selecting the appropriate transaminase enzyme. nih.govacs.org

Table 1: Comparison of Enantioselective and Diastereoselective Methods

MethodKey ReactionStereocontrol ElementKey Features
Asymmetric Allylic Alkylation & Ring ContractionAsymmetric allylic alkylation followed by thermal ring contractionChiral ligand for allylic alkylationForms quaternary stereocenter early; stereospecific ring contraction. nih.govresearchgate.net
1,3-Dipolar Cycloaddition[3+2] cycloaddition of azomethine ylidesChiral auxiliary (e.g., N-tert-butanesulfinyl group)Creates multiple stereocenters in a single step with high diastereoselectivity. acs.org
Biocatalytic CyclizationTransaminase-catalyzed amination and spontaneous cyclizationEnzyme (Transaminase)Provides access to both enantiomers with high enantiomeric excess (>95% ee). nih.govacs.org

Ring-Closing Reactions and Cyclization Pathways

Ring-closing reactions are fundamental to the synthesis of the pyrrolidine skeleton from acyclic precursors. These methods often rely on metal catalysis to facilitate the formation of the five-membered ring.

Ring-closing enyne metathesis (RCEM) is an efficient method for preparing pyrrolidine derivatives under mild conditions. acs.orgorganic-chemistry.orgacs.org This reaction utilizes Grubbs catalysts to cyclize enyne substrates that contain a nitrogen atom. acs.orgorganic-chemistry.org The process is highly atom-economical and produces conjugated dienes that can be used in subsequent transformations. acs.orgorganic-chemistry.org

Radical cyclizations provide another pathway to the pyrrolidine core. Aza-5-hexenyl radicals, for instance, undergo rapid ring closure that almost exclusively favors the 5-exo cyclization product, leading to high yields of pyrrolidines. diva-portal.org These reactions are generally tolerant of various functional groups, making them a versatile synthetic tool. diva-portal.org

More recently, a photo-promoted ring contraction of pyridines using a silylborane has been developed. osaka-u.ac.jp This method transforms readily available pyridine (B92270) feedstocks into pyrrolidine derivatives that bear a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can then be further functionalized. osaka-u.ac.jp

Functionalization of Pre-formed Pyrrolidine Systems

An alternative to constructing the ring with all substituents in place is the functionalization of a pre-existing pyrrolidine ring, such as L-proline or its derivatives. nih.gov This strategy is particularly useful for introducing substituents at the C2 position.

Redox-neutral C-H functionalization has emerged as a powerful and environmentally friendly method. rsc.org This approach can introduce aryl groups directly at the α-position (C2) of the pyrrolidine ring. rsc.orgrsc.org The reaction proceeds through the formation of an iminium ion intermediate, which is then captured by a nucleophile. rsc.org This avoids the need for pre-functionalization of the pyrrolidine ring and the use of harsh reagents. rsc.org

Another advanced technique is the direct C(sp³)–H activation, which allows for the coupling of functionalized aryl iodides with N-protected proline derivatives. nih.gov This strategy has been successfully used to synthesize complex pyrrolidine-2-carboxylic acid analogs. nih.gov

Esterification and Carboxylate Formation

Once the 2-ethylpyrrolidine-2-carboxylic acid core is synthesized, the final step is the formation of the ethyl ester. This can be achieved through either direct esterification of the carboxylic acid or by transesterification of a different ester.

Direct Esterification of Pyrrolidine-2-carboxylic Acids

The most common method for converting a carboxylic acid to its corresponding ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of the alcohol is used as the solvent to drive the reaction toward the product. masterorganicchemistry.com

Other reagents can also be used for esterification. For example, treating the carboxylic acid with thionyl chloride in methanol (B129727) is a known method for producing methyl esters, and a similar approach can be used with ethanol (B145695) for ethyl esters. nih.gov Diazomethane is effective for methyl ester formation, though its ethyl analog, diazoethane, is less commonly used due to its instability. nih.gov

Table 2: Common Direct Esterification Methods

MethodReagentsConditionsNotes
Fischer EsterificationEthanol, Acid Catalyst (e.g., H₂SO₄)Heating in excess ethanolEquilibrium reaction; byproduct is water. masterorganicchemistry.com
Thionyl Chloride MethodThionyl Chloride, EthanolTypically performed at low to room temperatureForms an acyl chloride intermediate. nih.gov
Using Alkylating AgentsDiazoalkanes, Alkyl HalidesVaries depending on agentDiazoethane is highly reactive but hazardous.

Transesterification Reactions

Transesterification is a process that exchanges the alkoxy group of an existing ester with another alcohol. wikipedia.org For example, a methyl or benzyl (B1604629) ester of 2-ethylpyrrolidine-2-carboxylic acid could be converted to the ethyl ester by reaction with ethanol.

This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com Acid catalysis involves protonation of the carbonyl group, making it more electrophilic for attack by ethanol. wikipedia.org Base catalysis, typically using an alkoxide like sodium ethoxide, involves deprotonation of the alcohol, making it a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com The reaction is also an equilibrium, which can be driven to completion by removing the alcohol byproduct (e.g., methanol) by distillation. wikipedia.org More specialized catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can also be employed for transesterification under specific conditions. acs.org

Alkylation and Introduction of the 2-Ethyl Moiety

The cornerstone of synthesizing this compound is the formation of the carbon-carbon bond at the C2 position of the pyrrolidine ring. This transformation introduces the characteristic ethyl group, creating a sterically hindered quaternary carbon center. The success of this step hinges on the effective generation of a nucleophilic carbanion or its equivalent at the α-position to the carboxylate, followed by its reaction with an ethyl electrophile.

Carbon-Carbon Bond Forming Reactions at the Alpha-Position

The direct alkylation of a precursor like Ethyl pyrrolidine-2-carboxylate is a primary strategy for introducing the 2-ethyl moiety. This approach typically involves the deprotonation of the α-carbon using a strong base to form an enolate, which then acts as the nucleophile. The choice of base and reaction conditions is critical to ensure efficient and selective alkylation while minimizing side reactions.

Key to this transformation is the use of a non-nucleophilic, sterically hindered base that can effectively remove the acidic α-proton without competing in reactions like ester saponification or addition. Lithium diisopropylamide (LDA) is a frequently employed base for such purposes. The reaction is generally conducted at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the enolate. Following enolate formation, an electrophilic ethyl source, such as ethyl iodide or ethyl bromide, is introduced to complete the C-C bond formation.

Recent advancements in organic synthesis have also highlighted the use of photoredox catalysis for the α-alkylation of carbonyl compounds, which can be an alternative to traditional enolate chemistry. mdpi.com These methods often proceed under milder conditions and can offer different reactivity profiles. mdpi.com

MethodBase/CatalystAlkylating AgentSolventKey Features
Enolate Alkylation Lithium diisopropylamide (LDA)Ethyl iodide / Ethyl bromideTetrahydrofuran (THF)Requires cryogenic temperatures; high yields for α-alkylation.
Phase-Transfer Catalysis Quaternary Ammonium (B1175870) SaltEthyl halideDichloromethane / WaterMilder conditions; suitable for scaling up; requires an N-activating group.
Photoredox Catalysis Ru or Ir-based photocatalystEthyl halide derivativeAcetonitrile / DMSOVisible light-mediated; proceeds via radical intermediates. mdpi.com

This table presents generalized methodologies for α-alkylation applicable to the synthesis of the target compound.

Asymmetric Alkylation Methodologies

Establishing the desired stereochemistry at the C2 quaternary center is a significant challenge. Asymmetric alkylation methods are employed to control the three-dimensional arrangement of the atoms, leading to an enantiomerically enriched product.

One effective strategy involves the use of a chiral auxiliary. A common approach is to start with a chiral precursor, such as L-proline or D-proline. The inherent stereochemistry of the starting material can direct the approach of the electrophile. However, for creating a quaternary center, this substrate control is often insufficient. Therefore, more sophisticated methods are required.

A powerful technique is asymmetric deprotonation using a chiral base or a complex of an achiral base with a chiral ligand, such as sparteine. This creates an enolate that is enantiomerically enriched, and subsequent alkylation proceeds with a degree of stereocontrol. acs.org Another approach involves the derivatization of the pyrrolidine nitrogen with a chiral auxiliary. This auxiliary sterically blocks one face of the molecule, forcing the alkylating agent to approach from the less hindered side. After the alkylation step, the auxiliary can be cleaved to yield the desired product.

Furthermore, asymmetric synthesis of 2-substituted pyrrolidines has been achieved through the highly diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, which can be subsequently cyclized. rsc.org This method provides excellent control over the stereochemistry of the newly formed C2 center. rsc.org

Protective Group Strategies in Pyrrolidine Synthesis

The pyrrolidine ring contains two key functional groups: a secondary amine and a carboxylic acid (present as an ester in the target molecule). During multi-step syntheses, it is often necessary to temporarily block or "protect" one or both of these groups to prevent them from undergoing unwanted reactions.

Carboxylic Acid and Ester Protection

In the target molecule, the carboxylic acid is present as an ethyl ester. This ester functionality not only constitutes part of the final structure but also serves as a protecting group for the carboxylic acid throughout the synthesis. The ester group is generally stable under the neutral or basic conditions often used for N-protection and C-alkylation.

The ethyl ester reduces the acidity of the carboxyl proton and prevents the formation of an unreactive carboxylate anion under basic conditions. It is robust enough to withstand many synthetic transformations. Should the synthesis require the free carboxylic acid at an intermediate stage, the ethyl ester can be hydrolyzed, typically under basic conditions using a reagent like lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup. It can also be cleaved under specific acidic conditions, although this is less common when acid-labile N-protecting groups like Boc are present.

Catalytic Approaches in Synthesis

Modern synthetic organic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted pyrrolidines, including this compound, has benefited significantly from various catalytic strategies.

Transition metal catalysis is widely used for C-C bond formation. mdpi.com For instance, palladium-catalyzed or iridium-catalyzed α-allylation of aldehydes has been reported, and similar principles can be extended to the alkylation of ester enolates. mdpi.com Copper-catalyzed intramolecular amination of C-H bonds represents a powerful method for constructing the pyrrolidine ring itself from acyclic precursors. organic-chemistry.org More advanced methods involve iridium-catalyzed reductive generation of azomethine ylides for [3+2] dipolar cycloadditions, offering a route to highly functionalized pyrrolidines. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool, particularly for asymmetric synthesis. bohrium.com Proline and its derivatives are themselves famous organocatalysts. In the context of synthesizing the target molecule, chiral amine catalysts could be used to achieve enantioselective α-alkylation of a suitable precursor. mdpi.com

Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity. Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving very high enantiomeric excess. nih.govacs.org While this specific route may not directly yield the target ester, it highlights the potential of enzymes to create the chiral pyrrolidine core, which could then be further functionalized. nih.govacs.org

Efficiency and Sustainability in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the efficiency and sustainability of chemical processes. benthamscience.comrsc.org This involves maximizing the incorporation of reactant atoms into the final product (atom economy) and utilizing environmentally benign solvents and conditions. nih.govacs.org

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. primescholars.com Reactions with high atom economy minimize waste by design.

Addition and cycloaddition reactions are inherently more atom-economic than substitution or elimination reactions. For the synthesis of this compound, methods like catalytic hydrogenation and [3+2] cycloadditions are highly atom-economic.

Hydrogenation : In the ideal catalytic hydrogenation of a pyrroline (B1223166) precursor, all atoms of the precursor and the hydrogen molecule are incorporated into the final pyrrolidine product, resulting in 100% atom economy.

[3+2] Cycloaddition : This reaction type is also exceptionally atom-economic, as it combines two molecules to form the cyclic product without the loss of any atoms. mdpi.com For example, the reaction between an azomethine ylide and an alkene directly forms the pyrrolidine ring in a single, atom-efficient step. acs.org

In contrast, multi-step syntheses that involve protecting groups or generate stoichiometric byproducts, such as the Wittig reaction or Grignard additions, tend to have lower atom economy. primescholars.com Designing a synthetic route that prioritizes addition and cyclization reactions is therefore a key aspect of a sustainable approach.

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional volatile organic compounds (VOCs) are often toxic and contribute to pollution. Green chemistry encourages the use of safer, more sustainable alternatives. mdpi.com

For pyrrolidine synthesis, several green solvent systems have been explored:

Water : As a non-toxic, non-flammable, and abundant solvent, water is an ideal green medium for many reactions, including certain cycloadditions and transition metal-catalyzed processes. mdpi.com

Ethanol/Water Mixtures : These mixtures can provide a good balance of polarity and are often used in domino reactions for synthesizing heterocycles. rsc.org

Poly(ethylene glycol) (PEG) : PEG is a non-toxic, biodegradable polymer that can serve as a recyclable solvent and, in some cases, can eliminate the need for a metal catalyst by activating substrates through hydrogen bonding. acs.org

Solvent-Free Reactions : Conducting reactions under neat or solvent-free conditions, for instance by grinding solid reactants, represents the most sustainable option by completely eliminating solvent waste. acs.org

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it nucleophilic and susceptible to reactions with various electrophiles. This reactivity is fundamental to the synthesis of N-substituted derivatives.

The lone pair of electrons on the pyrrolidine nitrogen allows it to act as a nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfate (B86663) (e.g., dimethyl sulfate). The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming a new carbon-nitrogen bond. This results in the formation of a tertiary amine.

N-Acylation is the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylpyrrolidine derivative, which is an amide. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagent ClassExample ReagentProduct Type
N-AlkylationAlkyl HalideEthyl IodideN-Ethylpyrrolidine Derivative
N-AcylationAcyl ChlorideAcetyl ChlorideN-Acetylpyrrolidine Derivative (Amide)
N-AcylationAcid AnhydrideAcetic AnhydrideN-Acetylpyrrolidine Derivative (Amide)

The ability to perform N-alkylation and N-acylation allows for the synthesis of a wide array of N-substituted pyrrolidine derivatives. These modifications can significantly alter the chemical and biological properties of the parent molecule. For instance, the synthesis of N-aryl-substituted pyrrolidines can be achieved through reductive amination of diketones with anilines. nih.gov The N-carboxamide scaffold, in particular, is a common feature in various biologically active compounds. acs.org The synthesis of these derivatives often involves the reaction of the pyrrolidine nitrogen with isocyanates or the coupling of the corresponding N-H pyrrolidine with carboxylic acids.

Table 2: Examples of N-Substituted Pyrrolidine Derivatives

Derivative ClassSynthetic PrecursorResulting Functional Group
N-AlkylpyrrolidinesAlkyl HalideTertiary Amine
N-AcylpyrrolidinesAcyl ChlorideAmide
N-CarboxamidesIsocyanate/Carboxylic AcidUrea/Amide
N-ArylpyrrolidinesAryl Halide (Buchwald-Hartwig)N-Aryl Amine

Reactivity of the Ethyl Carboxylate Functional Group

The ethyl carboxylate group at the C2 position is an ester, which is susceptible to various nucleophilic acyl substitution reactions and reduction.

The ethyl ester of ethyl 2-ethylpyrrolidine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 2-ethylpyrrolidine-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis : The ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products (carboxylic acid and ethanol). chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction is irreversible because the carboxylate ion formed is deprotonated by the base, preventing the reverse reaction. The final product is the carboxylate salt, which is then acidified in a separate step to yield the free carboxylic acid. chemguide.co.uk

The ethyl carboxylate group can be converted into a carboxamide group through reaction with an amine. This transformation, known as amidation or aminolysis, typically requires harsh conditions as esters are less reactive than acyl chlorides. However, the reaction can be facilitated. One method involves the direct reaction of the ester with an amine at elevated temperatures. researchgate.net More sophisticated methods involve the use of specific reagents or catalysts. For example, a patent describes the synthesis of an N-substituted pyrrolidine-2-carboxamide (B126068) by reacting an N-alkyl pyrrolidine-2-carboxylic acid ester with an aryl magnesium halide (a Grignard-type reagent derived from an aniline). google.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. nih.gov

The ethyl carboxylate group can be reduced to a primary alcohol, yielding (2-ethylpyrrolidin-2-yl)methanol. This reduction requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of esters and carboxylic acids to primary alcohols. libretexts.orgharvard.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reactive aluminum species and protonate the resulting alkoxide. harvard.edu Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters to alcohols. libretexts.orglibretexts.org The reduction of pyrrolidine-2-carboxamides with lithium aluminum hydride can also be used to produce the corresponding aminomethyl pyrrolidines. nih.gov

Table 3: Reactivity of the Ethyl Carboxylate Group

ReactionReagent(s)Product
Hydrolysis (Basic)1. NaOH (aq), Heat2. H₃O⁺2-Ethylpyrrolidine-2-carboxylic acid
AmidationAmine (R-NH₂), HeatN-Substituted-2-ethylpyrrolidine-2-carboxamide
Reduction1. LiAlH₄, Ether2. H₂O(2-Ethylpyrrolidin-2-yl)methanol

Reactivity of the 2-Ethyl Substituent

The ethyl group at the C2 position, while generally considered a non-reactive alkyl substituent, can participate in specific chemical transformations under appropriate conditions. Its presence also profoundly influences the stereochemical outcome of reactions at other sites within the molecule.

Direct C-H functionalization of unactivated aliphatic groups like the 2-ethyl substituent represents a significant challenge in organic synthesis. However, modern methodologies, including those driven by transition metal catalysis or radical approaches, can enable the introduction of new functional groups. nih.gov For instance, processes involving the insertion of vinyl carbocations into C(sp³)–H bonds have been developed for the double C-H functionalization of unactivated CH2 groups, leading to the formation of quaternary carbon stereocenters. nih.govresearchgate.net

While direct studies on this compound are not prevalent, the principles of these reactions can be applied. Such transformations could potentially convert the terminal methyl group or the internal methylene (B1212753) group of the ethyl substituent into hydroxyl, amino, or new carbon-carbon bonds. These reactions often proceed through high-energy intermediates and require specific catalytic systems to control regioselectivity and prevent side reactions.

Table 1: Potential Aliphatic Functionalization Reactions

Reaction Type Reagents/Catalysts Potential Product
Hydroxylation P450 Enzymes / Fe or Ru catalysts Ethyl 2-(1-hydroxyethyl)pyrrolidine-2-carboxylate
C-H Amination Rh or Pd catalysts, N-sources Ethyl 2-(1-aminoethyl)pyrrolidine-2-carboxylate
C-H Borylation Iridium catalysts, B2pin2 Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyrrolidine-2-carboxylate

The ethyl group at the C2 position, adjacent to the carboxylate, creates a sterically hindered environment that plays a crucial role in directing the stereochemical outcome of reactions. This steric bulk influences the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule.

In reactions involving the pyrrolidine nitrogen or the ester group, the ethyl substituent can enforce a specific conformation of the five-membered ring, which in turn dictates the facial selectivity of subsequent transformations. The presence of substituents on the pyrrolidine ring is known to significantly influence the stereochemical behavior and conformational equilibrium of the molecule. nih.gov For example, in reactions that proceed through an intermediate involving the formation of an iminium ion from the ring nitrogen, the ethyl group would sterically bias the subsequent nucleophilic attack, leading to a high degree of diastereoselectivity. This control is fundamental in asymmetric syntheses where the pyrrolidine scaffold is used as a chiral template. The gauche effect, arising from stereoelectronic interactions, can also play a role in stabilizing certain conformations, although it may be secondary to more dominant steric and electrostatic interactions. nih.gov

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are a powerful tool in synthetic chemistry. tandfonline.comresearchgate.net Pyrrolidine derivatives are valuable building blocks in MCRs for the rapid construction of complex heterocyclic scaffolds. tandfonline.com this compound, as a cyclic amino acid ester, is a prime candidate for such reactions.

A common class of MCRs involves the condensation of an amine, a carbonyl compound (like an aldehyde), and a third nucleophilic component. In this context, the secondary amine of this compound can react with an aldehyde to form an intermediate iminium ion. This electrophilic species is then intercepted by a nucleophile present in the reaction mixture. This sequence allows for the construction of highly substituted pyrrolidine derivatives in a single pot. organic-chemistry.org

For example, a three-component reaction between this compound, an aromatic aldehyde, and a suitable nucleophile (e.g., an enolizable ketone, a cyanide source, or an organometallic reagent) can generate complex structures with multiple new stereocenters. The efficiency and outcome of these reactions are often enhanced by the use of Lewis acid catalysts, such as Ytterbium triflate (Yb(OTf)₃), which activate the aldehyde towards nucleophilic attack by the amine. organic-chemistry.org

The mechanism of these MCRs typically begins with the formation of an iminium ion from the condensation of the pyrrolidine's secondary amine and an aldehyde. beilstein-journals.org This step is often catalyzed by an acid. The resulting iminium ion is a key electrophilic intermediate.

In a subsequent step, a nucleophile attacks the iminium ion. The nature of this nucleophile dictates the final product. If the reaction is a [3+2] cycloaddition, an azomethine ylide, formed from the iminium ion, acts as a 1,3-dipole that reacts with a dipolarophile. tandfonline.com Alternatively, in a Povarov-type reaction, the iminium ion can engage with an electron-rich alkene in a formal [4+2] cycloaddition.

Lewis acids play a crucial role, not only in promoting the initial condensation but also in activating the system towards the subsequent nucleophilic addition or cycloaddition, often leading to a high degree of stereocontrol. nih.gov Mechanistic models suggest that the reactants organize in a transition state that minimizes non-bonding interactions, which rationalizes the high diastereoselectivity often observed in these reactions. nih.gov

The stereochemistry of the C2-quaternary center in this compound is pivotal in controlling the diastereoselectivity of MCRs. The pre-existing stereocenter directs the formation of new stereocenters with a high degree of predictability.

In MCRs involving the formation of an iminium ion intermediate, the bulky ethyl and ester groups at the C2 position will shield one face of the molecule. Consequently, the incoming nucleophile will preferentially attack from the opposite, less sterically hindered face. This substrate-controlled diastereoselectivity is a powerful feature for synthesizing optically active, highly substituted pyrrolidines. nih.govacs.org Studies on related systems have shown that excellent diastereomeric ratios (dr > 99:1) can be achieved through careful selection of reactants, catalysts, and reaction conditions. nih.gov

Regioselectivity is also a key consideration. In reactions like the Hantzsch pyrrole (B145914) synthesis, which is a three-component reaction between an amine, a β-dicarbonyl compound, and an α-haloketone, the connectivity of the final product is well-defined by the inherent reactivity of the components. nih.gov Similarly, in cycloaddition reactions involving azomethine ylides derived from the pyrrolidine, the regioselectivity is governed by the electronic properties of the reacting partners, as dictated by frontier molecular orbital theory.

Table 2: Summary of Selectivity in Pyrrolidine-Based MCRs

MCR Type Key Intermediate Source of Selectivity Typical Outcome
[3+2] Cycloaddition Azomethine Ylide Frontier Molecular Orbital (FMO) interactions; Steric hindrance from C2-substituents High regioselectivity and diastereoselectivity tandfonline.com
Povarov-type Reaction Iminium Ion Lewis acid coordination; Steric shielding by C2-substituents High diastereoselectivity, typically favoring one diastereomer acs.org
Mannich-type Reaction Iminium Ion Substrate control from the C2-stereocenter High diastereoselectivity organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of Ethyl 2-ethylpyrrolidine-2-carboxylate would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons of the ethyl group on the ester, the ethyl group at the 2-position of the pyrrolidine (B122466) ring, and the methylene (B1212753) protons of the pyrrolidine ring itself. The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, allowing for the piecing together of the molecular structure.

A ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. Key signals would be expected for the carbonyl carbon of the ester, the quaternary carbon at the 2-position of the pyrrolidine ring, the carbons of the two ethyl groups, and the carbons of the pyrrolidine ring. The chemical shifts of these signals are diagnostic for the type of carbon atom (e.g., sp³, sp², carbonyl). libretexts.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for identifying the connectivity around quaternary carbons and the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other in the three-dimensional structure, providing insights into the stereochemistry of the molecule.

Without experimental data, a detailed analysis and the creation of data tables for these techniques are not possible.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the ethoxy group from the ester or the ethyl group from the 2-position, providing further evidence for the proposed structure.

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. PubChem provides a predicted monoisotopic mass of 171.12593 Da for the protonated molecule ([M+H]⁺ at m/z 172.13321). uni.lu However, this is a calculated value and awaits experimental verification.

While the chemical structure of this compound can be drawn, a thorough and scientifically rigorous article detailing its spectroscopic characterization is not feasible at this time due to the absence of published experimental data. The scientific community would require the synthesis and subsequent analysis of this compound using modern spectroscopic techniques to populate the necessary data tables and provide a complete structural elucidation. acs.orgnih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of the IR spectrum of this compound would provide significant insights into its molecular structure and bonding.

Identification of Characteristic Functional Group Vibrations

A key vibration would be the C=O stretching of the ester group, which is typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would be expected to appear in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl groups and the pyrrolidine ring would be anticipated in the 2850-2960 cm⁻¹ range. The presence of the tertiary amine means there will be no N-H stretching vibrations, which would typically appear above 3300 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
C=O (Ester) 1735-1750 Stretch
C-O (Ester) 1000-1300 Stretch
C-H (Aliphatic) 2850-2960 Stretch

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the physical and chemical properties of molecules. In the case of this compound, the molecule itself lacks a hydrogen bond donor (like an N-H or O-H group). Therefore, in a pure, anhydrous sample, self-association via hydrogen bonding would not occur.

However, the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with hydrogen bond donor capabilities, intermolecular hydrogen bonds could be formed. Such interactions would likely cause shifts in the vibrational frequencies of the participating functional groups, particularly the C=O and C-N bonds, though detailed experimental studies are required to confirm and quantify these effects.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and stereochemistry.

Definitive Determination of Absolute Configuration and Stereochemistry

This compound possesses a chiral center at the C2 position of the pyrrolidine ring. X-ray crystallography of a single enantiomer would unambiguously determine its absolute configuration as either (R) or (S). For a racemic mixture, the crystal structure would reveal the presence of both enantiomers in the unit cell.

Elucidation of Crystal Packing and Unit Cell Parameters

A full crystallographic study would determine the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is fundamental to describing how the molecules are arranged in the solid state. As no experimental crystallographic data has been published for this specific compound, these parameters remain undetermined.

Table 2: Hypothetical X-ray Crystallography Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Analysis of Intermolecular Non-Covalent Interactions within the Solid State

In the solid state, the crystal packing is governed by various non-covalent interactions. For this compound, these would primarily consist of van der Waals forces and dipole-dipole interactions. The ester group introduces a significant dipole moment in the molecule, which would influence the packing arrangement. A detailed analysis of the crystal structure would allow for the measurement of short contact distances between atoms of neighboring molecules, providing evidence for these stabilizing interactions. In the absence of hydrogen bond donors, interactions such as C-H···O or C-H···N would be the strongest directional forces dictating the supramolecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. This method measures the absorption of UV or visible light by a compound, which induces the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the presence of chromophores, which are the specific functional groups or parts of a molecule that absorb light in the UV-vis region.

Electronic Absorption Properties and Chromophore Analysis

The chemical structure of this compound is characterized by the presence of two main functional groups that can be considered as chromophores: the saturated pyrrolidine ring and the ethyl carboxylate group. A detailed analysis of these chromophores is essential for understanding the electronic absorption properties of the molecule.

The pyrrolidine ring is a saturated heterocyclic amine. Saturated amines typically exhibit absorption bands in the far ultraviolet region, which are associated with n → σ* transitions. These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding sigma orbital. For simple cyclic amines like pyrrolidine, these absorptions are generally observed at wavelengths around 170-200 nm. nih.govnist.gov

The second chromophore in the molecule is the ethyl carboxylate group (-COOEt). Saturated esters are known to display two characteristic absorption bands in the UV region. A weak absorption band, corresponding to the forbidden n → π* transition of the carbonyl group, is typically observed around 200-210 nm. nih.gov This transition involves the excitation of a non-bonding electron from one of the oxygen atoms to the anti-bonding π* orbital of the C=O double bond. A much stronger absorption band, corresponding to the π → π* transition, occurs at shorter wavelengths, generally below 200 nm.

Given that this compound is a saturated molecule containing these two chromophoric groups, its UV-Vis spectrum is expected to be a composite of their individual absorptions. Therefore, the primary electronic transitions for this compound would be the n → σ* transitions of the pyrrolidine nitrogen and the n → π* and π → π* transitions of the ethyl carboxylate group. All of these transitions are expected to occur in the far UV region, at wavelengths generally below the cutoff of standard UV-Vis spectrophotometers (which is typically around 200 nm).

It is important to note that the absence of conjugated π systems in this compound means that it is not expected to absorb light in the visible region of the electromagnetic spectrum, and therefore, the compound is colorless. masterorganicchemistry.com The electronic transitions require higher energy, which corresponds to the shorter wavelengths of the UV region.

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
Pyrrolidine Ringn → σ~170-200Low to Moderate
Ethyl Carboxylaten → π~205-210Low (<100)
Ethyl Carboxylateπ → π*<200High (>1000)

This table presents typical absorption data for the given chromophores and is intended for illustrative purposes, as specific experimental data for this compound is not available.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound this compound. While the principles and methodologies for such studies are well-established within the field of computational chemistry, dedicated research applying these techniques to this particular molecule is not present in the public domain. Consequently, a detailed, data-driven article adhering to the specified outline cannot be generated at this time.

Computational chemistry provides powerful tools for understanding molecular structure, properties, and reactivity. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely used to provide insights that complement experimental findings. However, the application of these methods requires specific computational studies to be performed on the molecule of interest.

For this compound, the necessary research to populate the requested sections is absent. This includes:

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation:There is a lack of computational modeling studies elucidating reaction mechanisms that specifically involve Ethyl 2-ethylpyrrolidine-2-carboxylate. While research exists for related pyrrolidine (B122466) structures, these findings cannot be accurately extrapolated to the target compound without dedicated calculations.nih.gov

Without peer-reviewed computational data, the generation of a scientifically accurate article with detailed research findings and data tables, as requested, is not possible. The creation of such content would require fabricating data, which would compromise the scientific integrity of the information provided. Further computational research is required to characterize this compound and provide the specific insights requested.

Characterization of Transition States and Intermediates

No dedicated studies on the reaction mechanisms involving this compound were found. Therefore, there is no published data on the characterization of transition states or intermediates related to its synthesis or reactivity.

Calculation of Activation Energies and Reaction Pathways

Similarly, the absence of mechanistic studies means that there are no available calculations of activation energies or elucidated reaction pathways for this compound. Such calculations are crucial for understanding and predicting the kinetics and feasibility of chemical transformations.

Prediction and Interpretation of Spectroscopic Data

While experimental spectroscopic data may exist, theoretical predictions and detailed interpretations based on computational models for this compound are not present in the accessible literature.

Computational Prediction of NMR Chemical Shifts

There are no published studies that report the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound. These predictions, often achieved through methods like Density Functional Theory (DFT), are invaluable for confirming molecular structures and understanding electronic environments.

Theoretical IR and UV-Vis Spectra Simulation

Simulations of the infrared (IR) and ultraviolet-visible (UV-Vis) spectra for this compound have not been reported. Theoretical spectra are instrumental in assigning experimental vibrational modes and electronic transitions.

Analysis of Non-Covalent Interactions

The study of non-covalent interactions is essential for understanding the supramolecular chemistry and crystal packing of a compound. However, specific analyses for this compound are absent from the literature.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

While Hirshfeld surface analysis is a common computational technique to investigate intermolecular interactions in crystalline solids, no such analysis has been published for this compound. This type of analysis provides quantitative insights into the nature and prevalence of different intermolecular contacts.

Visualization of Hydrogen Bonding and Other Weak Interactions

Computational chemistry provides powerful tools for the visualization and characterization of non-covalent interactions that govern the supramolecular assembly of molecules like this compound. Techniques such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots offer detailed insights into the nature and strength of hydrogen bonds and other weak interactions within a crystal lattice or between molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a common method used to visualize and quantify intermolecular interactions in crystal structures. This technique maps the electron distribution of a molecule within a crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The surface is colored according to a normalized contact distance (dnorm), which highlights different types of interactions:

Red regions indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, typically representing stronger interactions like hydrogen bonds.

White regions depict contacts that are approximately equal to the van der Waals radii.

Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions.

For a molecule like this compound, which contains a secondary amine (N-H group) as a hydrogen bond donor and carbonyl oxygen atoms as acceptors, distinct red spots on the Hirshfeld surface would be expected, indicating N-H···O hydrogen bonds. Additionally, weaker C-H···O interactions, involving the ethyl groups and the carbonyl oxygen, would also be visible.

Interactive Data Table: Predicted Intermolecular Contact Contributions

The following table provides an estimated percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for this compound, based on data from analogous compounds. nih.govnih.govnih.gov

Intermolecular ContactPredicted Contribution (%)Description
H···H40 - 65Represents the most significant contribution, arising from contacts between the numerous hydrogen atoms on the ethyl and pyrrolidine groups.
O···H / H···O15 - 30Primarily corresponds to N-H···O hydrogen bonds and weaker C-H···O interactions involving the ester and pyrrolidine moieties.
C···H / H···C10 - 20Arises from contacts between carbon and hydrogen atoms of neighboring molecules.
N···H / H···N1 - 10Represents contacts involving the pyrrolidine nitrogen atom.
Other Contacts< 5Includes minor contributions from contacts like C···C, O···C, etc.

Non-Covalent Interaction (NCI) Analysis

NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, provides a complementary method for visualizing weak interactions. These plots display isosurfaces that are color-coded to represent the nature and strength of the interactions:

Blue isosurfaces indicate strong, attractive interactions, such as conventional hydrogen bonds (e.g., N-H···O).

Green isosurfaces signify weak, delocalized van der Waals interactions, which would be extensive in the regions of the ethyl and pyrrolidine alkyl chains.

Red isosurfaces denote strong repulsive interactions, typically found within the core of the ring structures or between sterically hindered atoms.

In the case of this compound, an NCI-RDG plot would be expected to show distinct blue patches between the pyrrolidine N-H group and the carbonyl oxygen of a neighboring molecule. nih.gov Broad, green-colored surfaces would encompass the aliphatic portions of the molecule, illustrating the prevalence of van der Waals forces in the crystal packing. nih.gov

These visualization techniques are crucial for understanding how individual molecules of this compound self-assemble, providing a detailed picture of the forces that stabilize its solid-state structure.

Applications As a Synthetic Intermediate

Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

While not commonly employed as a recoverable chiral auxiliary in the traditional sense, the enantiomerically pure form of Ethyl 2-ethylpyrrolidine-2-carboxylate is a quintessential example of a chiral building block. nih.gov The synthesis of many pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates that serve as foundational components for further structural and stereochemical development. nih.gov

The inherent chirality of this compound, originating from its parent α-amino acid, is pivotal for inducing asymmetry. When used as a starting material, its well-defined stereochemistry at the C2 position directly translates into the stereochemical outcome of the final product, assuming the stereocenter is retained throughout the synthetic sequence. The pyrrolidine (B122466) ring itself is a privileged scaffold in organocatalysis, often utilized to create a specific chiral environment that directs the approach of reactants, leading to high levels of enantioselectivity in reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder cycloadditions. researchgate.netnih.gov

Methodologies for creating enantioenriched 2,2-disubstituted pyrrolidines, such as the one featured in the title compound, often involve sophisticated catalytic asymmetric processes. For instance, a stereogenic quaternary center can be established through an asymmetric allylic alkylation reaction, which is then followed by a ring contraction to form the desired pyrrolidine structure. nih.govnih.gov This highlights the advanced synthetic strategies required to access such valuable building blocks.

As a chiral building block, this compound is a precursor for molecules with significant biological potential. The 2,2-disubstituted pyrrolidine motif is a core structure in a variety of natural products and pharmaceutical agents. The synthesis of these complex targets often begins with a simple, enantiopure starting material like a proline derivative.

For example, synthetic strategies have been developed to access enantioenriched indolizidine compounds starting from chiral 2,2-disubstituted pyrrolidines. nih.gov These methods demonstrate how the initial stereochemistry of the pyrrolidine ring dictates the final stereochemical configuration of a more complex, polycyclic system. The versatility of the ester and amine functionalities on the pyrrolidine ring allows for a wide range of chemical modifications, making it a divergent starting point for a library of complex molecules.

Table 1: Synthetic Strategies for Enantioenriched 2,2-Disubstituted Pyrrolidines

MethodKey TransformationStereocontrolPrecursor TypeResulting Structure
Asymmetric Allylic Alkylation & Ring ContractionFormation of quaternary center, followed by thermal ring contractionCatalytic, EnantioselectiveBenzyloxy imideCarbamate-protected 2,2-disubstituted pyrrolidine nih.govnih.gov
Seebach's Oxazolidinone MethodDiastereoselective alkylation of a chiral oxazolidinone derivativeAuxiliary-controlledGlutaric anhydride, Chiral auxiliaryTetrasubstituted proline derivatives

Scaffold for Complex Heterocyclic Compound Synthesis

The pyrrolidine ring of this compound provides a robust and conformationally restricted scaffold. This makes it an ideal foundation for the synthesis of more elaborate heterocyclic systems, including those with fused and polycyclic frameworks.

The pyrrolidine scaffold can be elaborated into intricate multi-ring systems. One common strategy involves 1,3-dipolar cycloaddition reactions, where an azomethine ylide generated from the pyrrolidine derivative reacts with a dipolarophile to construct a new fused ring. This approach has been used to create complex, functionalized heptacyclic pyrrolo[2,1-a]isoquinolines. thieme.de

Another powerful method is the aza-Cope rearrangement-Mannich cyclization cascade. This sequence allows for the stereoselective synthesis of bicyclic systems containing a fused pyrrolidine ring, such as decahydropyrrolo[2,3-c]azepines and octahydro-1H-oxepino[4,5-b]pyrroles. rsc.org The stereochemistry of the final fused product is controlled by the conformation of the initial pyrrolidine-containing reactant. rsc.org

Divergent synthesis strategies enable the creation of a diverse range of molecular structures from a common intermediate. This compound is well-suited for such strategies. The ester and secondary amine functionalities serve as versatile handles for introducing molecular diversity.

For instance, a divergent approach starting from β-aminoketones (which can be derived from pyrrolidine precursors) and diazo compounds can lead to a variety of highly substituted pyrrolidines. nih.gov This method proceeds through the formation of an ammonium (B1175870) ylide intermediate, which then undergoes an intramolecular trapping reaction. nih.gov By carefully choosing the reaction partners and conditions, a wide array of structurally distinct pyrrolidine frameworks can be accessed from a common starting point.

Advanced Derivatives and Analogs of Ethyl 2 Ethylpyrrolidine 2 Carboxylate

Systematic Variation of the Ester Moiety

The ethyl ester group of Ethyl 2-ethylpyrrolidine-2-carboxylate is a prime site for chemical modification, allowing for the introduction of various functionalities. These transformations can alter the compound's physical, chemical, and biological properties.

Methyl, Benzyl (B1604629), and Other Alkyl Esters

The ethyl ester can be readily converted to other alkyl esters, such as methyl and benzyl esters, through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of the desired alcohol. For instance, treatment with methanol (B129727) in the presence of a catalyst would yield Mthis compound, while reaction with benzyl alcohol would produce Benzyl 2-ethylpyrrolidine-2-carboxylate. The choice of catalyst and reaction conditions can be optimized to achieve high yields. organic-chemistry.org

A general representation of the transesterification reaction is shown below:

R'OH in excess Acid or Base Catalyst This compoundR' 2-ethylpyrrolidine-2-carboxylate + Ethanol (B145695)

Starting EsterReagent Alcohol (R'-OH)Product EsterCatalyst Example
This compoundMethanolMthis compoundSulfuric Acid
This compoundBenzyl AlcoholBenzyl 2-ethylpyrrolidine-2-carboxylateSodium Benzoxide
This compoundIsopropanolIsopropyl 2-ethylpyrrolidine-2-carboxylateScandium(III) triflate

Conversion to Carboxamides and Other Carboxylic Acid Derivatives

The ester functionality can also be converted into a carboxamide group through aminolysis. This reaction involves the direct treatment of the ester with ammonia (B1221849), a primary amine, or a secondary amine. libretexts.org The reaction of this compound with an amine (R'R''NH) would yield the corresponding N-substituted 2-ethylpyrrolidine-2-carboxamide. This transformation is fundamental in medicinal chemistry for the synthesis of stable and biologically active amide derivatives. nih.gov While direct reaction is possible, the use of coupling agents can facilitate the reaction, especially with less reactive amines. nih.gov

A patent from 1957 describes a method for preparing N-substituted amides from esters of N-alkyl-pyrrolidine carboxylic acids by reacting them with an aryl magnesium halide. For example, N-ethyl pyrrolidine-2-carboxylic acid methyl ester can be reacted with 2,6-dimethyl aniline (B41778) magnesium bromide to produce N-ethyl pyrrolidine-2-carboxylic acid 2,6-dimethyl anilide. google.com

Amine ReagentProduct CarboxamidePotential Reaction Conditions
Ammonia2-Ethylpyrrolidine-2-carboxamideHeating with aqueous ammonia
MethylamineN-Methyl-2-ethylpyrrolidine-2-carboxamideReaction in a sealed tube with methylamine
AnilineN-Phenyl-2-ethylpyrrolidine-2-carboxamideAniline magnesium bromide, reflux

Diversification at the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring offers a reactive site for the introduction of a wide array of substituents, leading to N-acylated and N-alkylated analogs.

N-Acylated and N-Alkylated Analogs

N-acylation of the pyrrolidine nitrogen can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This results in the formation of N-acyl-2-ethylpyrrolidine-2-carboxylate derivatives.

N-alkylation can be accomplished through various methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl halides in the presence of a base. For the closely related compound, ethyl pyrrolidine-2-carboxylate, N-alkylation with benzyl bromide in dimethylformamide (DMF) using sodium hydride as a base has been reported to yield Ethyl 1-benzylpyrrolidine-2-carboxylate. A similar strategy could be applied to this compound.

ReagentProduct ClassSpecific Product Example
Acetyl ChlorideN-Acylated AnalogEthyl 1-acetyl-2-ethylpyrrolidine-2-carboxylate
Benzyl BromideN-Alkylated AnalogEthyl 1-benzyl-2-ethylpyrrolidine-2-carboxylate
Benzaldehyde/Reducing AgentN-Alkylated AnalogEthyl 1-benzyl-2-ethylpyrrolidine-2-carboxylate

Exploration of Pyrrolidine-2,5-dione Derivatives

The synthesis of pyrrolidine-2,5-dione (succinimide) derivatives typically involves the cyclization of succinic acid derivatives or the reaction of maleimides with nucleophiles. For instance, a synthetic route to ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate involves the Michael addition of ethyl isobutyrate to N-phenylmaleimide. mdpi.com The conversion of this compound directly into a pyrrolidine-2,5-dione is not a straightforward transformation and would likely require a multi-step process involving ring opening, modification of the carbon skeleton, and subsequent recyclization. Such a transformation has not been widely reported in the literature for this specific substrate.

Substitutions on the Pyrrolidine Ring System

Introducing substituents onto the pyrrolidine ring of this compound can lead to a wide range of structurally diverse analogs. The functionalization of the C3, C4, and C5 positions can significantly impact the molecule's conformation and properties.

The synthesis of substituted pyrrolidines often involves building the ring from acyclic precursors with the desired substituents already in place. nih.gov However, direct functionalization of a pre-formed pyrrolidine ring is also an area of active research. For example, the synthesis of ethyl cis- and trans-4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate has been achieved through the cyclization of an N-acylated precursor. researchgate.net This demonstrates that substitution at the C4 position is feasible, although this example is on an N-phenyl analog.

The development of methods for the direct and selective C-H functionalization of pyrrolidines is an ongoing challenge in organic synthesis. Such methods would provide more direct routes to novel substituted derivatives of this compound.

Target PositionType of SubstitutionSynthetic Strategy Example
C3Ethynyl groupCopper(I)-catalyzed reaction of allenynes with tosylazide (on a related proline framework). researchgate.net
C4Chloro and Oxo groupsCyclization of N-(α,β-dichloropropionyl)-N-phenyl-α-aminophenylacetate. researchgate.net
C5Aryl group1,3-dipolar cycloaddition of azomethine ylides with alkenes (for ring construction).

Introduction of Additional Stereocenters or Functional Groups

Creating stereochemically complex molecules from simpler precursors is a central goal of modern organic synthesis. For pyrrolidine scaffolds, several powerful strategies exist to introduce new stereocenters and functional groups, enhancing their three-dimensional structure and potential for specific molecular interactions.

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity. For instance, a novel diastereoselective synthesis of highly substituted pyrrolidines has been achieved through an asymmetric MCR involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This method can construct up to three contiguous asymmetric centers in a single operation, offering a direct route to functionalized pyrrolidines with multiple stereocenters. nih.gov

Another powerful technique is the 1,3-dipolar cycloaddition, which can generate up to four stereogenic centers at once. ua.es The reaction between azomethine ylides and substituted alkenes yields densely functionalized pyrrolidines. The diastereoselectivity of these processes can be controlled by using a chiral dipolarophile or a chiral dipole precursor. ua.es

Furthermore, starting from readily available chiral precursors like proline and 4-hydroxyproline (B1632879) is a common strategy. mdpi.com These molecules provide a foundational pyrrolidine ring with inherent stereochemistry, which can then be further functionalized. A modern approach involves C(sp³)-H activation, which allows for the direct introduction of new substituents onto the pyrrolidine skeleton, as demonstrated in the synthesis of complex proline analogs. nih.gov

Table 1: Methods for Introducing Stereocenters and Functional Groups
MethodDescriptionKey AdvantagesReference
Asymmetric Multicomponent Reactions (MCRs)A one-pot reaction combining three or more starting materials to form a complex product.High efficiency; construction of multiple stereocenters in a single step. acs.orgnih.govnih.gov
1,3-Dipolar CycloadditionReaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene) to form a five-membered ring.Can create up to four stereogenic centers simultaneously with high diastereoselectivity. ua.es
Functionalization of Chiral PrecursorsUtilizing naturally chiral molecules like proline as a starting point for further modification.Readily available starting materials with defined stereochemistry. mdpi.com
C(sp³)-H ActivationDirect functionalization of a carbon-hydrogen bond on the pyrrolidine ring.Allows for late-stage modification without the need for pre-functionalized substrates. nih.gov

Halogenated and Aromatic Substitutions

The introduction of halogens and aromatic rings can significantly alter the electronic and steric properties of a molecule, influencing its reactivity and biological activity.

Halogenation: The substitution of hydrogen with halogen atoms (F, Cl, Br) on the pyrrolidine ring or its side chains is a thermodynamically favorable process. acs.org Fluorination is generally the most favorable, followed by chlorination and bromination. These modifications can be used to fine-tune the physicochemical properties of pyrrolidinium-based compounds. acs.org Direct halogenation methods can lead to a mixture of products, but specific sites on the pyrrolidine ring can be targeted under controlled conditions. acs.org

Aromatic Substitution: Aryl groups can be incorporated into the pyrrolidine scaffold through various methods. One direct approach is the α-functionalization of the pyrrolidine ring. A redox-neutral, one-pot method has been developed for the synthesis of α-aryl-substituted pyrrolidines using a quinone monoacetal as an oxidizing agent. nih.gov Another powerful strategy is the reductive amination of diketones with anilines, which yields N-aryl-substituted pyrrolidines. nih.gov Furthermore, biocatalytic methods employing transaminases have been successfully used to synthesize chiral 2-aryl pyrrolidines, such as (R)-2-(p-chlorophenyl)pyrrolidine, with excellent enantiomeric excess. acs.org These methods provide access to a wide range of derivatives where an aromatic or heteroaromatic ring is attached directly to the nitrogen or a carbon atom of the pyrrolidine core.

Comparative Studies with Related Pyrrolidine and Pyrrole (B145914) Derivatives

Understanding the properties of this compound is enhanced by comparing it to related heterocyclic systems. Such comparisons illuminate structure-reactivity relationships and highlight the versatility of synthetic methodologies across different scaffolds.

Structure-Reactivity Relationships across Pyrrolidine Scaffolds

The chemical reactivity and biological activity of pyrrolidine derivatives are highly dependent on the nature and position of substituents on the ring. nih.gov

Substituents at C-2: These substituents can significantly influence the basicity of the pyrrolidine nitrogen. nih.gov

Substituents at C-4: Modifications at this position affect the puckering or conformation of the five-membered ring. nih.gov

Stereochemistry: The spatial orientation of substituents is crucial. For example, in certain bioactive pyrrolidines, a cis-configuration of substituents at the C-3 and C-4 positions is preferred over the trans orientation for optimal activity. nih.gov

Structure-activity relationship (SAR) studies are essential for drug discovery. In one study on pyrrolidine pentamine derivatives, modifications at five different positions (R1-R5) showed varied effects on inhibitory properties, demonstrating that even subtle structural changes can lead to significant differences in biological function. nih.gov Similarly, a detailed SAR study of pyrrolidine amide derivatives as enzyme inhibitors revealed that small, lipophilic groups at the 3-phenyl position were optimal for potency. rsc.org This highlights the intricate relationship between the three-dimensional structure of the molecule and its ability to interact with biological targets. mdpi.com

Table 2: Impact of Substituent Position on Pyrrolidine Properties
PositionEffect of SubstitutionExample from ResearchReference
N-1The nitrogen's nucleophilicity makes it a primary site for substitution, found in 92% of FDA-approved pyrrolidine drugs.N-aryl substitution via reductive amination creates important bioactive scaffolds. nih.govnih.gov
C-2Affects the basicity of the ring nitrogen. Can be a key attachment point for aryl or alkyl groups.Synthesis of 2-aryl pyrrolidines via biocatalysis for creating chiral building blocks. acs.orgnih.gov
C-3Substitution influences biological activity; often involved in establishing specific interactions with target proteins.Small lipophilic 3-phenyl substituents were found to be preferable for NAAA inhibitor potency. rsc.org
C-4Influences the conformational puckering of the pyrrolidine ring.The cis-configuration at C-3 and C-4 was preferred for certain PPARα/γ dual agonists. nih.gov
C-5Along with C-2, substitution dictates the cis/trans relationship in 2,5-disubstituted pyrrolidines.Hydrogenation of 2,5-disubstituted pyrroles typically yields cis-2,5-dialkylpyrrolidines. acs.org

Synthetic Methodologies for Analogous Heterocyclic Systems

The synthesis of pyrrolidines is part of a broader field of heterocyclic chemistry that includes the synthesis of related structures like the aromatic pyrroles.

Pyrrolidine Synthesis: A multitude of methods exist for constructing the pyrrolidine ring. organic-chemistry.org Beyond the multicomponent and cycloaddition reactions mentioned earlier, intramolecular amination of C-H bonds offers a direct way to form the ring from acyclic precursors. organic-chemistry.org Tandem reactions, such as a copper-catalyzed amination/cyanation/alkylation sequence, provide a rapid entry into functionalized α-cyano pyrrolidines in a single pot. nih.gov

Pyrrole Synthesis: Pyrroles, the aromatic counterparts to pyrrolidines, can be synthesized through various classic and modern methods. A historically significant method is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction proceeds by forming a di-imine intermediate which then dehydrates and cyclizes to form the aromatic pyrrole ring. alfa-chemistry.com While effective, the classic Paal-Knorr synthesis can require harsh conditions. researchgate.net Modern variations have been developed to overcome these limitations. chempedia.info

Interestingly, pyrrolidines can serve as precursors to pyrroles. For example, substituted pyrroles can be stereoselectively reduced via catalytic hydrogenation to yield complex pyrrolidines. acs.org Conversely, tandem amination/oxidation sequences can convert amine-tethered alkynes into functionalized pyrroles. nih.gov

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